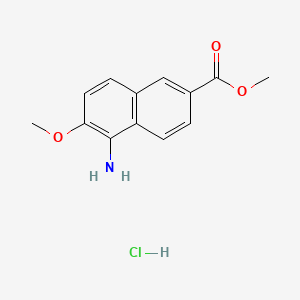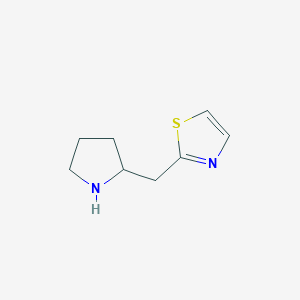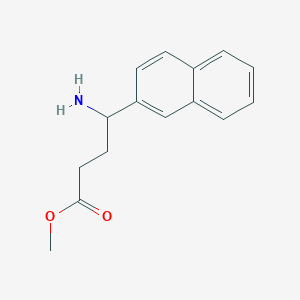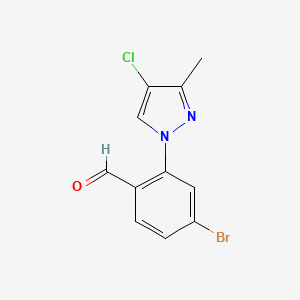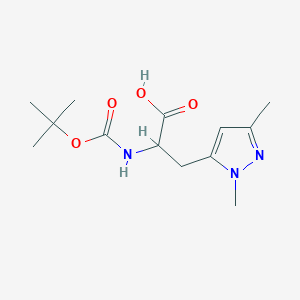
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the pyrazole moiety. One common method involves the reaction of tert-butyl chloroformate with the amino acid derivative in the presence of a base such as triethylamine. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a versatile and scalable method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions include deprotected amino acids and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection to the amino group, allowing for controlled reactions at other sites of the molecule. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exhibiting potential pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Similar structure with a phenyl ring instead of a pyrazole ring.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar Boc protection but different amino acid backbones.
Propriétés
Formule moléculaire |
C13H21N3O4 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-6-9(16(5)15-8)7-10(11(17)18)14-12(19)20-13(2,3)4/h6,10H,7H2,1-5H3,(H,14,19)(H,17,18) |
Clé InChI |
SQKLRPXROQGHRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


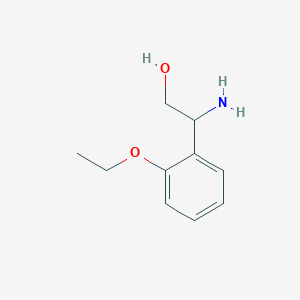
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
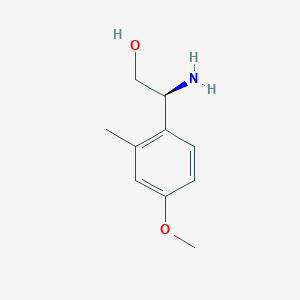
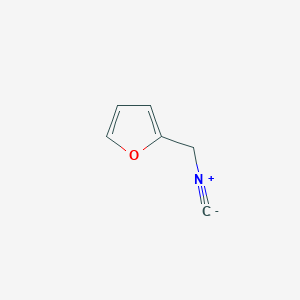


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)

